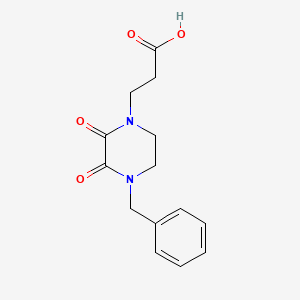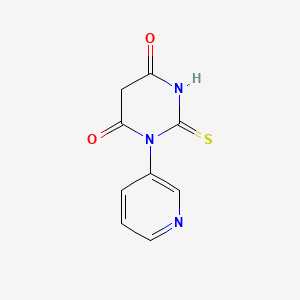
1-(吡啶-3-基)-2-硫代亚甲基-1,3-二嗪烷-4,6-二酮
描述
The compound “1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The molecule also features a 1,3-diazinane ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyridine rings are known to undergo electrophilic substitution reactions . The sulfanylidene group might also be reactive, potentially undergoing oxidation or serving as a leaving group in substitution reactions.科学研究应用
催化应用
1-(吡啶-3-基)-2-硫代亚甲基-1,3-二嗪烷-4,6-二酮衍生物已被用作化学合成中的催化剂。例如,它们已被应用于 12-芳基-8,9,10,12-四氢苯并[a]-吨-11-酮的无溶剂合成中,展示了它们作为均相和可重复使用催化剂的效率(Moosavi‐Zare 等,2013)。
抗菌活性
源自 1-(吡啶-3-基)-2-硫代亚甲基-1,3-二嗪烷-4,6-二酮的化合物显示出有希望的抗菌特性。一项关于 2-(吡啶-3-基)-4H-色满-4-酮衍生物的合成和抗菌活性的研究强调了它们在对抗细菌和真菌感染方面的潜力(Chate 等,2013)。
在六氢喹啉制备中的应用
该化合物还被用于制备六氢喹啉,一种具有各种药用应用的有机化合物。该过程涉及多组分缩合反应,展示了该化合物作为催化剂的多功能性(Moosavi‐Zare & Afshar-Hezarkhani,2020)。
分子结构分析
对 1-(吡啶-3-基)-2-硫代亚甲基-1,3-二嗪烷-4,6-二酮衍生物的分子结构的研究提供了对其化学行为的见解。像 Warad 等人进行的研究(2012),该研究重点关注相关化合物的分子构象和晶体结构,有助于我们了解这些分子的物理和化学性质(Warad 等,2012)。
光物理和光化学应用
一些衍生物因其光物理和光化学性质而被探索。例如,已经研究了它们与电子受体的相互作用,表明在材料科学和光动力疗法中具有潜在应用(Ulrich & Timpe,1995)。
化学传感器开发
该化合物的衍生物已被用于化学传感器的开发,特别是用于检测过渡金属离子。这些传感器基于衍生物的结构和电子性质显示出选择性响应,使其在环境监测和分析化学中很有用(Gosavi-Mirkute 等,2017)。
互变异构体偏好研究
对衍生物的互变异构体偏好的研究有助于了解它们在不同环境中的稳定性和反应性。这些信息对于它们在有机合成和药物开发中的应用至关重要(Dobosz 等,2010)。
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
生化分析
Biochemical Properties
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and contributing to cellular defense mechanisms .
Cellular Effects
The effects of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound has been shown to induce changes in gene expression related to antioxidant defense, leading to increased production of enzymes like glutathione peroxidase . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, likely due to the overwhelming of cellular detoxification mechanisms . Threshold effects have been observed, where a certain dosage is required to elicit beneficial effects without causing toxicity .
Metabolic Pathways
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is critical for its activity. It has been found to localize primarily in the mitochondria and the endoplasmic reticulum . In the mitochondria, the compound influences the electron transport chain and oxidative phosphorylation, while in the endoplasmic reticulum, it affects protein folding and stress responses . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
属性
IUPAC Name |
1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWBRJPVVCZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


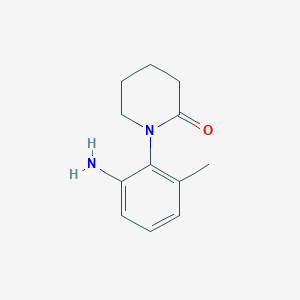
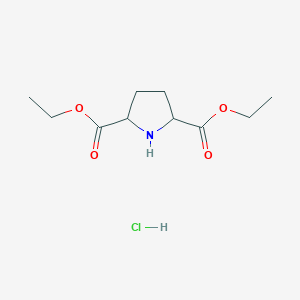

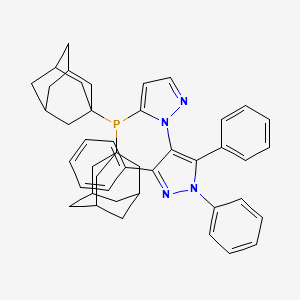
![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)
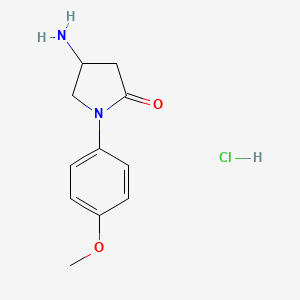
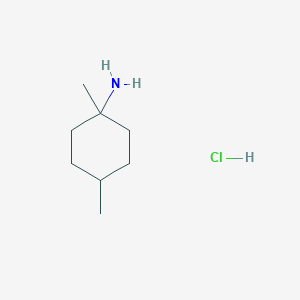
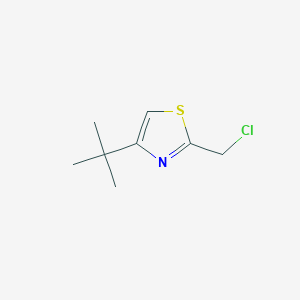

![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
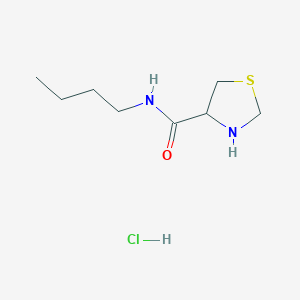
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)
